

Application Notes and Protocols for the Quantification of Guanadrel Sulfate in Plasma

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Compound of Interest

Compound Name: Guanadrel Sulfate

Cat. No.: B1672425

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Introduction

Guanadrel sulfate is a postganglionic adrenergic blocking agent previously utilized for the management of hypertension. Accurate quantification of guanadrel in plasma is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the determination of **guanadrel sulfate** in plasma using a representative Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. As specific validated methods for **guanadrel sulfate** are not readily available in recent literature, this protocol has been synthesized based on established bioanalytical principles for similar compounds and general method validation guidelines from regulatory bodies like the FDA.[1][2]

Physicochemical Properties of Guanadrel Sulfate

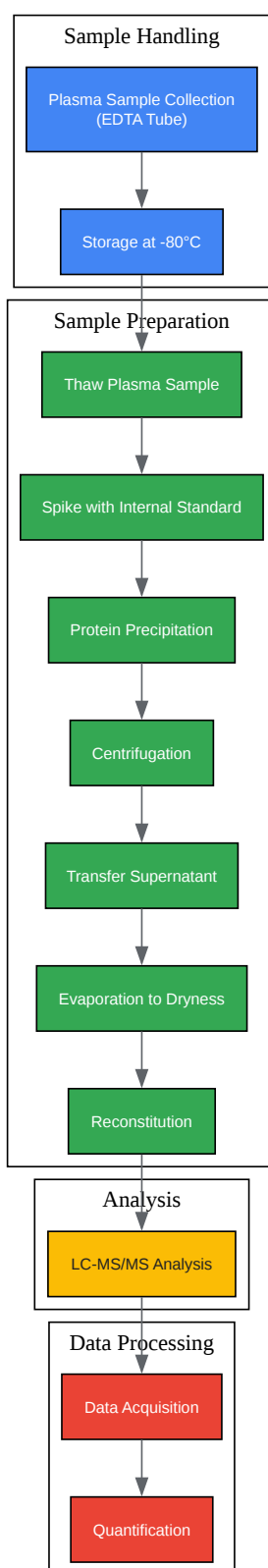
Property	Value
Molecular Formula	C ₁₀ H ₁₉ N ₃ O ₂ · 0.5 H ₂ SO ₄
Molecular Weight	246.3 g/mol (Guanadrel base)
Water Solubility	76 mg/mL at 25°C[3]
Protein Binding	Approximately 20%[3]

Representative Bioanalytical Method: LC-MS/MS

LC-MS/MS is the preferred technique for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and specificity.^{[4][5][6]}

Experimental Workflow

The general workflow for the quantification of **Guanadrel Sulfate** in plasma is depicted below.

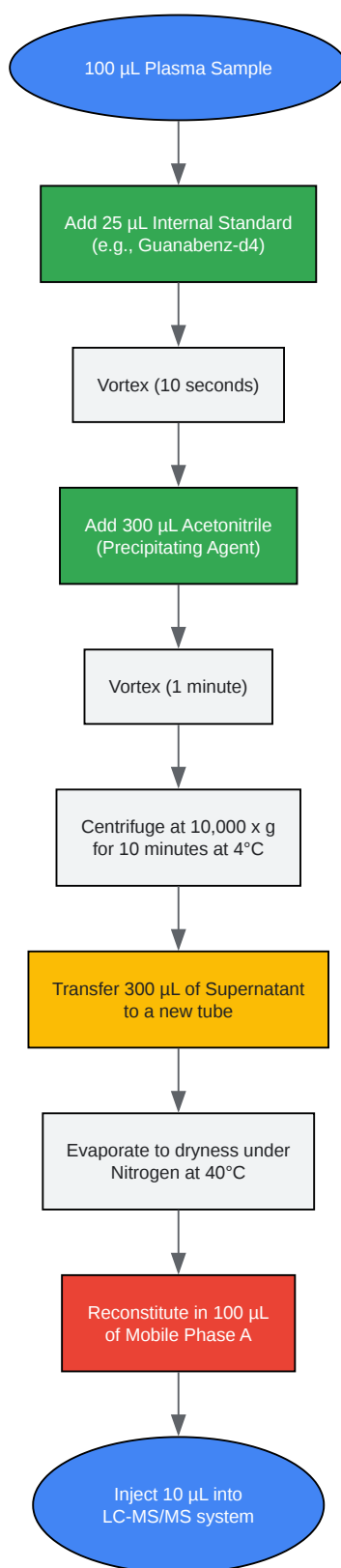


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General workflow for the quantification of **Guanadrel Sulfate** in plasma.

Detailed Experimental Protocol: Protein Precipitation

Protein precipitation is a straightforward and widely used method for sample preparation in bioanalysis.^{[4][7]}



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Detailed workflow for protein precipitation sample preparation.

LC-MS/MS Instrumentation and Conditions

Parameter	Recommended Conditions
Liquid Chromatography	
HPLC System	Agilent 1260 Infinity LC or equivalent[4]
Column	Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent[4]
Mobile Phase A	0.1% Formic Acid in Water[4]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[4]
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Injection Volume	10 µL
Column Temperature	40°C
Mass Spectrometry	
Mass Spectrometer	Agilent 6410B Triple Quadrupole LC/MS or equivalent[4]
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Guanadrel: To be determined experimentally Internal Standard (Guanabenz-d4): To be determined experimentally
Fragmentor Voltage	To be optimized
Collision Energy	To be optimized

Note: The specific MRM transitions, fragmentor voltage, and collision energy for **Guanadrel Sulfate** and a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like Guanabenz-d4) would need to be determined empirically through infusion and optimization experiments.

Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability for the intended application.^[2] The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation Parameter	Acceptance Criteria	Representative Data (Hypothetical)
Linearity	Correlation coefficient (r^2) \geq 0.99	0.995
Calibration range	1 - 1000 ng/mL	
Accuracy	Within $\pm 15\%$ of the nominal concentration ($\pm 20\%$ at LLOQ)	92.5% - 108.3%
Precision	Coefficient of Variation (CV) \leq 15% ($\leq 20\%$ at LLOQ)	Intra-day: 3.5% - 8.2% Inter-day: 4.1% - 9.5%
Lower Limit of Quantification (LLOQ)	Signal-to-noise ratio \geq 10, with acceptable accuracy and precision	1 ng/mL
Recovery	Consistent, precise, and reproducible	85.2% - 93.7%
Matrix Effect	CV of matrix factor $\leq 15\%$	7.8%
Stability		
Freeze-Thaw Stability (3 cycles)	Within $\pm 15\%$ of nominal concentration	94.6% - 103.1%
Short-Term Stability (24h at room temp)	Within $\pm 15\%$ of nominal concentration	96.2% - 105.4%
Long-Term Stability (30 days at -80°C)	Within $\pm 15\%$ of nominal concentration	93.8% - 102.7%

Conclusion

The representative LC-MS/MS method detailed in these application notes provides a robust framework for the quantification of **Guanadrel Sulfate** in plasma. The protocol, including sample preparation by protein precipitation and the specified chromatographic and mass spectrometric conditions, is designed to offer the high sensitivity and selectivity required for pharmacokinetic and other bioanalytical studies. It is imperative that this method undergoes a full validation in accordance with regulatory guidelines before its application to the analysis of study samples to ensure the integrity and reliability of the generated data.

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